molecular formula C10H15NOS B12991323 (S)-(5-Methylfuran-2-yl)((R)-tetrahydrothiophen-2-yl)methanamine

(S)-(5-Methylfuran-2-yl)((R)-tetrahydrothiophen-2-yl)methanamine

Cat. No.: B12991323
M. Wt: 197.30 g/mol
InChI Key: KHYCIIOYNDMPIA-ZJUUUORDSA-N
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Description

(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine is a chiral compound with potential applications in various fields of science and industry. This compound features a furan ring substituted with a methyl group and a tetrahydrothiophene ring, both of which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid such as aluminum chloride.

    Synthesis of the Tetrahydrothiophene Ring: This ring can be formed through the cyclization of a suitable diene with sulfur in the presence of a catalyst.

    Coupling of the Rings: The furan and tetrahydrothiophene rings can be coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furanones and related compounds.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted methanamine derivatives.

Scientific Research Applications

(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-(5-Methylfuran-2-yl)((S)-tetrahydrothiophen-2-yl)methanamine: An enantiomer with similar chemical properties but different biological activity.

    (S)-(5-Methylfuran-2-yl)methanamine: Lacks the tetrahydrothiophene ring, resulting in different reactivity and applications.

    ®-tetrahydrothiophen-2-yl)methanamine: Lacks the furan ring, leading to distinct chemical behavior.

Uniqueness

(S)-(5-Methylfuran-2-yl)(®-tetrahydrothiophen-2-yl)methanamine is unique due to its combination of a furan ring and a tetrahydrothiophene ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(S)-(5-methylfuran-2-yl)-[(2R)-thiolan-2-yl]methanamine

InChI

InChI=1S/C10H15NOS/c1-7-4-5-8(12-7)10(11)9-3-2-6-13-9/h4-5,9-10H,2-3,6,11H2,1H3/t9-,10+/m1/s1

InChI Key

KHYCIIOYNDMPIA-ZJUUUORDSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@@H]([C@H]2CCCS2)N

Canonical SMILES

CC1=CC=C(O1)C(C2CCCS2)N

Origin of Product

United States

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